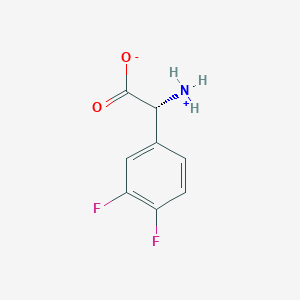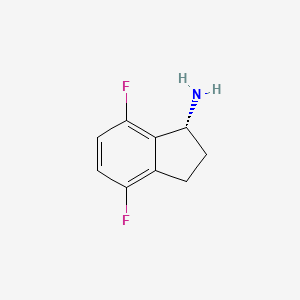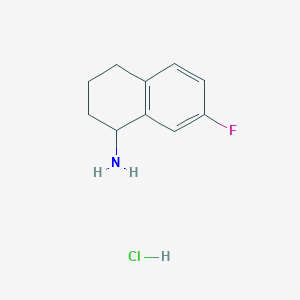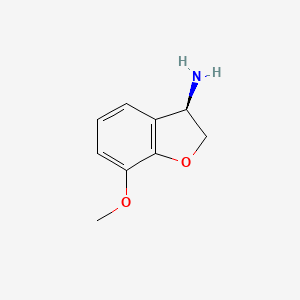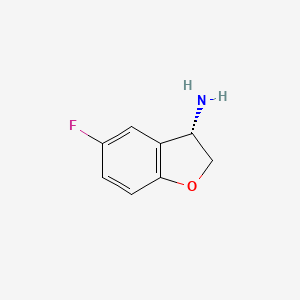
(1R)-5,6-Dichloroindanylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-5,6-Dichloroindanylamine is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of two chlorine atoms attached to the indane ring and an amine group, making it a valuable molecule for studying stereochemistry and its effects on biological activity.
Wirkmechanismus
Target of Action
The primary targets of (1R)-5,6-Dichloroindanylamine are the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Colony Stimulating Factor 1 Receptor (CSF-1R) . These receptors play crucial roles in cellular processes such as growth, development, metabolism, and immune responses .
Mode of Action
Upon binding to its targets, this compound triggers a series of events. When it binds to IGF-1R, it leads to a conformational change in the receptor, resulting in the activation of receptor tyrosine kinase activity . This activation leads to the phosphorylation of several substrates, including insulin receptor substrates (IRSs) and Src homology collagen (SHC) .
When this compound binds to CSF-1R, it triggers the receptor’s autophosphorylation, which in turn activates a cascade of downstream signaling events, regulating cellular survival, proliferation, differentiation, and motility .
Biochemical Pathways
The activation of IGF-1R and CSF-1R by this compound affects several biochemical pathways. The IGF-1R activation leads to the activation of the PI 3-Kinase pathway and Ras-mitogen-activated protein kinase (MAP kinase) pathway . These pathways regulate metabolism and transcription to promote cell survival, growth, or proliferation .
The activation of CSF-1R also leads to the activation of several signaling pathways that regulate cellular survival, proliferation, differentiation, and motility .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for its bioavailability . . Generally, these properties are important indicators of whether a molecule possesses suitable ADME properties or not .
Result of Action
The molecular and cellular effects of this compound’s action are significant. The activation of IGF-1R and CSF-1R leads to various cellular processes including proliferation, differentiation, survival, and metabolism . These effects are essential for normal growth and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Generally, environmental factors can have a significant impact on a drug’s growth and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-5,6-Dichloroindanylamine typically involves the chlorination of indan followed by amination. One common method includes the following steps:
Chlorination: Indan is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 5 and 6 positions.
Amination: The dichlorinated indan is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-5,6-Dichloroindanylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-5,6-Dichloroindanylamine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-5,6-Dichloroindanylamine: The enantiomer of (1R)-5,6-Dichloroindanylamine, differing in its stereochemistry.
5,6-Dichloroindan: Lacks the amine group but shares the dichlorinated indane structure.
5,6-Dichloroindole: Contains an indole ring instead of an indane ring, with similar chlorine substitution.
Uniqueness
This compound is unique due to its specific stereochemistry, which significantly influences its biological activity and chemical reactivity. This makes it a valuable compound for studying the effects of chirality in various applications.
Eigenschaften
IUPAC Name |
(1R)-5,6-dichloro-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCCMCNCBDSVFJ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@@H]1N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
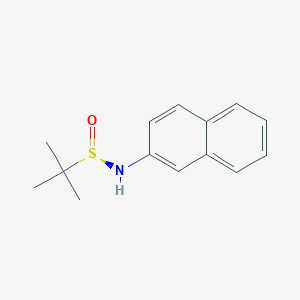

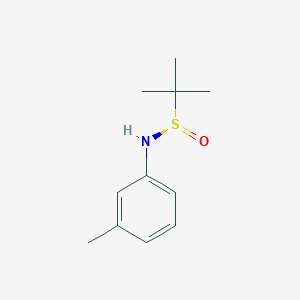
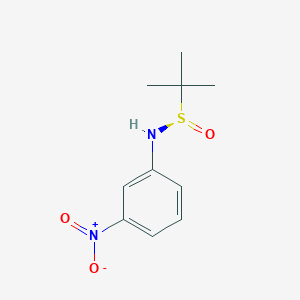

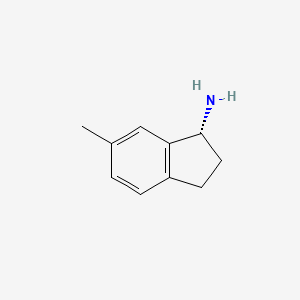
![(2R)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B8048330.png)
